Cas no 2680893-74-5 (benzyl N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-hydroxyethyl)carbamate)

Benzyl N-(4-hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(2-hydroxyethyl)carbamate is a specialized synthetic compound featuring a sulfolane-derived scaffold with dual hydroxyl functionalities. Its structure combines a carbamate linkage with a sulfone group, offering unique reactivity and stability for applications in medicinal chemistry and organic synthesis. The presence of both primary and secondary hydroxyl groups enhances its versatility as a building block for derivatization or conjugation. The sulfolane moiety contributes to improved solubility and metabolic stability, making it valuable in drug discovery. This compound is particularly useful in the design of protease inhibitors or as an intermediate in the synthesis of bioactive molecules requiring precise stereochemical control.
benzyl N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-hydroxyethyl)carbamate structure
2680893-74-5 structure
Product Name:benzyl N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-hydroxyethyl)carbamate
CAS No:2680893-74-5
MF:C14H19NO6S
MW:329.368763208389
CID:6338519
PubChem ID:165931497
Update Time:2025-05-19

benzyl N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-hydroxyethyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-hydroxyethyl)carbamate
    • EN300-28295378
    • 2680893-74-5
    • Inchi: 1S/C14H19NO6S/c16-7-6-15(12-9-22(19,20)10-13(12)17)14(18)21-8-11-4-2-1-3-5-11/h1-5,12-13,16-17H,6-10H2
    • InChI Key: QKHMXMXECAEBAB-UHFFFAOYSA-N
    • SMILES: S1(CC(C(C1)N(C(=O)OCC1C=CC=CC=1)CCO)O)(=O)=O

Computed Properties

  • Exact Mass: 329.09330850g/mol
  • Monoisotopic Mass: 329.09330850g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 113Ų

benzyl N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-hydroxyethyl)carbamate Pricemore >>

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Additional information on benzyl N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-hydroxyethyl)carbamate

Benzyl N-(4-Hydroxy-1,1-Dioxo-1λ6-Thiolan-3-Yl)-N-(2-Hydroxyethyl)Carbamate: A Comprehensive Overview

Benzyl N-(4-hydroxy-1,1-dioxo-1λ6-thiolan-3-yl)-N-(2-hydroxyethyl)carbamate (CAS No. 2680893-74-5) is a complex organic compound with a unique structure that has garnered attention in various fields of research. This compound belongs to the class of carbamates, which are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The molecule's structure incorporates a benzyl group, a hydroxylated thiolane ring, and a hydroxyethyl moiety, making it a versatile compound with potential applications in drug design and material science.

The benzyl group in the molecule contributes to its aromatic stability and enhances its solubility properties. The thiolane ring, specifically the 1,1-dioxo derivative, introduces a sulfur-containing heterocyclic structure that can participate in various chemical reactions. The hydroxyl groups present in the molecule add hydrophilic characteristics, which are crucial for interactions in biological systems. Recent studies have highlighted the importance of such functional groups in modulating the pharmacokinetic properties of drugs, making this compound a promising candidate for further exploration.

One of the most intriguing aspects of benzyl N-(4-hydroxy-1,1-dioxo-1λ6-thiolan-3-yl)-N-(2-hydroxyethyl)carbamate is its potential as a precursor for bioactive molecules. Researchers have demonstrated that the thiolane ring can be readily modified to introduce additional functional groups, enabling the creation of diverse derivatives. For instance, substitution reactions at the sulfur atom or hydroxyl groups can lead to compounds with enhanced bioavailability or selectivity for specific targets. These findings underscore the compound's versatility and its role as a building block in medicinal chemistry.

Recent advancements in computational chemistry have also provided deeper insights into the molecular properties of this compound. Quantum mechanical calculations have revealed that the thiolane ring exhibits significant electron-withdrawing effects due to the presence of oxygen atoms. This characteristic influences the reactivity of the molecule in both synthetic and biological environments. Furthermore, molecular dynamics simulations have shown that the compound's flexibility allows it to adopt conformations that are favorable for binding to protein targets, which is a critical factor in drug design.

In terms of synthesis, benzyl N-(4-hydroxy-1,1-dioxo-1λ6-thiolan-3-yl)-N-(2-hydroxyethyl)carbamate can be prepared through a multi-step process involving nucleophilic substitutions and condensation reactions. The key intermediate is typically derived from thiolane derivatives, which are readily available from commercial sources or synthesized via known methods. The reaction conditions are optimized to ensure high yields and purity, making this compound accessible for further research and development.

The physical and chemical properties of this compound have been extensively characterized using modern analytical techniques. For example, nuclear magnetic resonance (NMR) spectroscopy has been employed to confirm the stereochemistry and connectivity of the molecule. Mass spectrometry has provided insights into its fragmentation patterns, which are essential for identifying impurities during purification processes. Additionally, thermogravimetric analysis (TGA) has revealed its thermal stability, which is critical for applications involving high temperatures or prolonged storage.

From an environmental perspective, understanding the degradation pathways of benzyl N-(4-hydroxy-1,1-dioxo-1λ6-thiolan-3-Yl)-N-(2-hydroxyethyl)carbamate is crucial for assessing its ecological impact. Recent studies have shown that under aerobic conditions, the compound undergoes microbial degradation via hydrolysis and oxidation mechanisms. These processes result in the formation of less complex byproducts that are more readily biodegradable. Such findings are essential for ensuring sustainable practices in industries where this compound may be utilized.

In conclusion, benzyl N-(4-hydroxy-1,1-dioxo-1λ6-thiolan-3-Yl)-N-(2-hydroxyethyl)carbamate (CAS No. 2680893745) represents a valuable compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research in drug discovery and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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